4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid benzylidene-hydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid benzylidene-hydrazide typically involves the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with benzylidene hydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid benzylidene-hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid benzylidene-hydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid benzylidene-hydrazide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (2-chloro-benzylidene)hydrazide
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-chloro-benzylidene)hydrazide
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-nitro-benzylidene)hydrazide
Uniqueness: 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid benzylidene-hydrazide is unique due to its specific benzylidene-hydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C15H16N4O |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O/c20-15(19-16-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)17-18-14/h1-3,6-7,10H,4-5,8-9H2,(H,17,18)(H,19,20)/b16-10+ |
InChI Key |
LKFJNKJXMSTYLX-MHWRWJLKSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
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